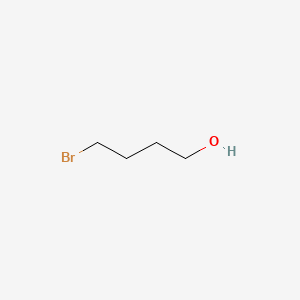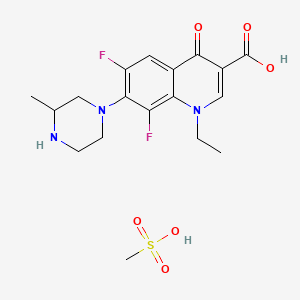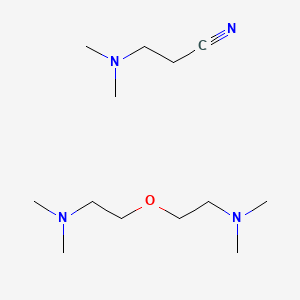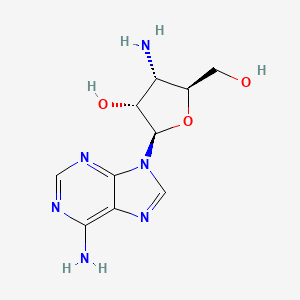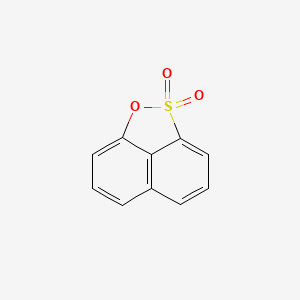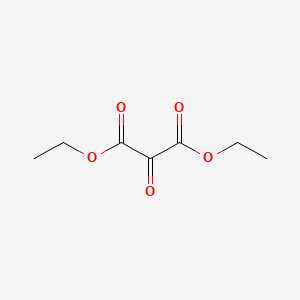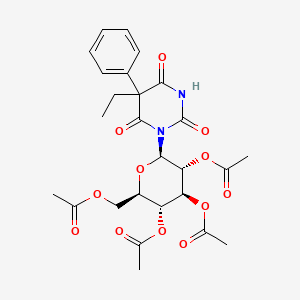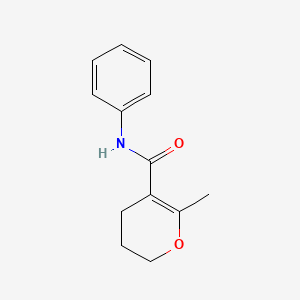![molecular formula C11H12N6O3 B1194594 1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 88338-63-0](/img/structure/B1194594.png)
1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
概要
説明
メチレンは、カルビン類の母体化合物として機能し、水素を他の官能基で置換することでカルビン類が得られます .
2. 製法
合成経路: メチレンの合成は、一般的に以下の手順が含まれます。
ハロアルカンの脱ハロゲン化水素: クロロメタンやブロモメタンなどのハロアルカンを強塩基(例:ナトリウムアミド)で処理すると、メチレンが生成されます。
金属炭化物の分解: 特定の金属炭化物(例:タングステン炭化物)は、分解時にメチレンを放出します。
グラファイトのレーザーアブレーション: グラファイトに高エネルギーレーザーパルスを照射すると、メチレンが生成されます。
工業的製造方法: メチレンは、その高い反応性と不安定性のために、大規模に工業的に製造されていません。
3. 化学反応の分析
反応性: メチレンはさまざまな反応に容易に参加します。
酸化: 酸素と反応して二酸化炭素(CO₂)を生成します。
還元: メチレンの還元により、炭化水素やその他の官能化カルビン類が生成されます。
置換: メチレンの水素原子は、置換基で置換され、さまざまな誘導体をもたらします。
塩基による脱プロトン化: ナトリウムアミド(NaNH₂)などの強塩基は、ハロアルカンの脱プロトン化を促進します。
高温条件: レーザーアブレーションや金属炭化物の分解は、高温で行われます。
準備方法
Synthetic Routes: The synthesis of CH-170 typically involves the following steps:
Dehydrohalogenation of Alkyl Halides: Treatment of alkyl halides (such as chloromethane or bromomethane) with strong bases (e.g., sodium amide) leads to the formation of CH-170.
Decomposition of Metal Carbides: Certain metal carbides (e.g., tungsten carbide) can release CH-170 upon decomposition.
Laser Ablation of Graphite: High-energy laser pulses directed at graphite can generate CH-170.
Industrial Production Methods: CH-170 is not produced industrially on a large scale due to its high reactivity and instability
化学反応の分析
Reactivity: CH-170 readily participates in various reactions:
Oxidation: It reacts with oxygen to form carbon dioxide (CO₂).
Reduction: Reduction of CH-170 can yield hydrocarbons or other functionalized carbynes.
Substitution: Substituents can replace the hydrogen atom in CH-170, leading to diverse derivatives.
Base-Mediated Deprotonation: Strong bases like sodium amide (NaNH₂) facilitate deprotonation of alkyl halides.
High-Temperature Conditions: Laser ablation or metal carbide decomposition occurs at elevated temperatures.
科学的研究の応用
メチレンの応用範囲は複数の分野にわたります。
化学: カルビン類と反応性中間体を研究するためのモデル化合物として役立ちます。
生物学: 研究者は、生体分子との相互作用と潜在的な生物活性を探求しています。
医学: メチレン誘導体は、治療用途を持つ可能性があります。
産業: その独自の特性は、材料科学と触媒分野で役立つ可能性があります。
作用機序
メチレンがその効果を発揮する正確なメカニズムは、他の分子との特定の相互作用によって異なります。その対をなさない電子により、ラジカルとして作用したり、化学反応に関与したりできます。
6. 類似の化合物との比較
メチレンの独自性は、その単純さ、つまり単一の炭素-水素結合にあります。類似の化合物には、アルキン(三重結合炭素-炭素化合物)やその他のカルビン類が含まれます。
類似化合物との比較
CH-170’s uniqueness lies in its simplicity—a single carbon-hydrogen bond. Similar compounds include alkynes (triple-bonded carbon-carbon compounds) and other carbynes.
特性
CAS番号 |
88338-63-0 |
|---|---|
分子式 |
C11H12N6O3 |
分子量 |
276.25 g/mol |
IUPAC名 |
1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H12N6O3/c1-6-13-7(14-20-6)4-17-5-12-9-8(17)10(18)16(3)11(19)15(9)2/h5H,4H2,1-3H3 |
InChIキー |
JBXSBZBZASARMY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
正規SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Key on ui other cas no. |
88338-63-0 |
同義語 |
3-(theophyllin-7-ylmethyl)-5-methyl-1,2,4-oxadiazole CHINOIN 170 CHINOIN-170 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
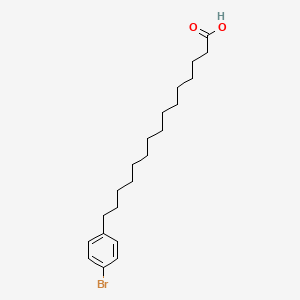
![N-(5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B1194513.png)
